N-(2-ethoxyphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide
Description
N-(2-ethoxyphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a dihydropteridin core fused with a sulfanyl-linked acetamide side chain. The 2-ethoxyphenyl group provides steric and electronic modulation, while the thiophen-2-ylmethyl substituent on the pteridin ring introduces aromatic heterocyclic diversity. Its synthesis likely involves coupling a thiol-functionalized dihydropteridin intermediate with a halogenated acetamide precursor under basic conditions, as inferred from analogous procedures .
Properties
Molecular Formula |
C21H19N5O3S2 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-[4-oxo-3-(thiophen-2-ylmethyl)pteridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H19N5O3S2/c1-2-29-16-8-4-3-7-15(16)24-17(27)13-31-21-25-19-18(22-9-10-23-19)20(28)26(21)12-14-6-5-11-30-14/h3-11H,2,12-13H2,1H3,(H,24,27) |
InChI Key |
REUORVSNXYUPEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pteridine core: This can be achieved through the condensation of appropriate amines and aldehydes under acidic conditions.
Introduction of the thiophene group: This step may involve a nucleophilic substitution reaction where a thiophene derivative is introduced to the pteridine core.
Attachment of the ethoxyphenyl group: This can be done via a coupling reaction, such as a Suzuki or Heck reaction, using palladium catalysts.
Final acetamide formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene and pteridine moieties.
Reduction: Reduction reactions could target the carbonyl group in the pteridine ring.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
N-(3,4-dimethylphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide ()
- Key Differences : The 3,4-dimethylphenyl substituent replaces the 2-ethoxyphenyl group in the target compound.
- Impact : Methyl groups enhance lipophilicity, while the ethoxy group in the target compound may improve solubility due to its polar ether linkage.
- Synthetic Route: Likely involves similar coupling steps as the target compound, utilizing sodium acetate or triethylamine as a base in ethanol or dichloromethane .
2-[(6-Ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide ()
- Core Variation: Thieno[2,3-d]pyrimidin-4-one replaces the dihydropteridin ring.
- Substituent Analysis : The 4-nitrophenyl group is a strong electron-withdrawing moiety, contrasting with the electron-donating ethoxy group in the target compound.
Analogues with Quinazolinone and Thiazolidinone Cores
Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate ()
N-(2-hydroxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide ()
- Core Variation: Thiazolidinone with a sulfanylidene group.
- Biological Relevance: Thiazolidinones are associated with antimicrobial and anti-inflammatory activity .
Substituent-Driven Comparisons
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()
- Key Feature : Dual sulfonamide and acetamide groups.
- Electronic Effects : The chloro-nitro substitution pattern creates a highly electron-deficient aryl ring, contrasting with the electron-rich 2-ethoxyphenyl group in the target compound.
N-(3-acetyl-2-thienyl)-2-bromoacetamide ()
- Substituent Analysis : Bromoacetamide provides a reactive site for further functionalization, whereas the sulfanyl group in the target compound enables disulfide bond formation or coordination chemistry.
Comparative Data Table
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